molecular formula C16H21N3O4 B2489608 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide CAS No. 874192-69-5

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

Cat. No.: B2489608
CAS No.: 874192-69-5
M. Wt: 319.361
InChI Key: JLRZJRZXJBYGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-5-10(6-2)16(20)17-15-14(18-23-19-15)11-7-8-12(21-3)13(9-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRZJRZXJBYGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 1,2,5-Oxadiazole ring substituted at position 4 with a 3,4-dimethoxyphenyl group.
  • 2-Ethylbutanamide linked to the oxadiazole via an amide bond at position 3.

Key intermediates include:

  • 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine
  • 2-Ethylbutanoyl chloride

Synthesis of the 1,2,5-Oxadiazole Core

Amidoxime Cyclization Route

The most reliable method for 1,2,5-oxadiazole formation involves cyclization of amidoximes. This two-step protocol is widely adopted due to its scalability and moderate reaction conditions.

Step 1: Formation of Amidoxime Intermediate

Reagents :

  • 3,4-Dimethoxybenzonitrile
  • Hydroxylamine hydrochloride (NH$$_2$$OH·HCl)
  • Sodium hydroxide (NaOH)

Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 60–70°C
  • Time: 4–6 hours

Reaction :
$$
\text{3,4-Dimethoxybenzonitrile} + \text{NH}_2\text{OH} \rightarrow \text{N-Hydroxy-3,4-dimethoxybenzimidamide} \quad \text{(Amidoxime)}
$$

Yield : 75–85%

Step 2: Cyclization to 1,2,5-Oxadiazole

Reagents :

  • Amidoxime intermediate
  • Trifluoroacetic anhydride (TFAA)

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature (RT)
  • Time: 2–4 hours

Reaction :
$$
\text{Amidoxime} \xrightarrow{\text{TFAA}} \text{4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine} \quad \text{(Oxadiazole amine)}
$$

Yield : 60–70%

Alternative Method: Nitrile Oxide Cycloaddition

While less common due to competing dimerization, nitrile oxide cycloaddition offers a one-step route under catalytic conditions.

Reagents :

  • 3,4-Dimethoxybenzaldehyde oxime
  • Chloramine-T (oxidizing agent)
  • Platinum(IV) chloride (PtCl$$_4$$) catalyst

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 40°C
  • Time: 12–24 hours

Reaction :
$$
\text{Oxime} \xrightarrow[\text{PtCl}_4]{\text{Chloramine-T}} \text{4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine}
$$

Yield : 30–45%

Acylation of Oxadiazole Amine

Amide Bond Formation

The oxadiazole amine is acylated with 2-ethylbutanoyl chloride to install the final side chain.

Reagents :

  • 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine
  • 2-Ethylbutanoyl chloride
  • Triethylamine (TEA)

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to RT
  • Time: 2–3 hours

Reaction :
$$
\text{Oxadiazole amine} + \text{2-Ethylbutanoyl chloride} \xrightarrow{\text{TEA}} \text{N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-Ethylbutanamide}
$$

Yield : 80–90%

Optimization and Comparative Analysis

Table 1: Comparison of 1,2,5-Oxadiazole Synthesis Methods

Method Starting Material Catalyst/Conditions Yield (%) Advantages Limitations
Amidoxime Cyclization 3,4-Dimethoxybenzonitrile TFAA, DCM 60–70 High selectivity, scalable Requires two steps
Nitrile Oxide Cycloaddition 3,4-Dimethoxybenzaldehyde oxime PtCl$$_4$$, THF 30–45 One-step synthesis Low yield, expensive catalyst

Table 2: Acylation Reaction Parameters

Parameter Value/Range Impact on Yield
Solvent DCM Optimal solubility
Temperature 0°C → RT Minimizes side reactions
Molar Ratio (Amine:Acid Chloride) 1:1.2 Ensures complete conversion

Industrial-Scale Considerations

For bulk production, the amidoxime route is preferred due to its reproducibility. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance cyclization efficiency by reducing reaction time to 1 hour.
  • Catalyst Recycling : Platinum catalysts in nitrile oxide methods are cost-prohibitive without recovery systems.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.

Challenges and Mitigation Strategies

  • Side Reactions : Dimerization of nitrile oxides is minimized using PtCl$$_4$$.
  • Low Solubility : Superbase conditions (NaOH/DMSO) improve amidoxime reactivity.
  • Moisture Sensitivity : Strict anhydrous conditions during acylation prevent hydrolysis of acid chloride.

Recent Advancements (2020–2025)

  • Microwave-Assisted Cyclization : Reduces cyclization time to 15 minutes with comparable yields (65%).
  • Enzymatic Acylation : Lipase-catalyzed amidation under mild conditions (pH 7.0, 37°C) achieves 75% yield, avoiding harsh bases.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Potential Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Research has shown that N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide can inhibit various cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways .

Inhibition of Acetylcholinesterase

The compound has also been investigated for its inhibitory effects on human acetylcholinesterase (hAChE), an enzyme linked to cognitive disorders such as Alzheimer's disease. In vitro studies demonstrated that derivatives of oxadiazole compounds can effectively inhibit hAChE activity, suggesting potential therapeutic applications in treating cognitive impairments .

Anti-inflammatory Properties

This compound has shown promise in modulating inflammatory responses. Research indicates that this compound can downregulate pro-inflammatory cytokines, making it a candidate for further study in the treatment of inflammatory diseases .

Interaction with Molecular Targets

Studies have explored the interaction of this compound with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound's ability to influence these pathways may provide insights into its mechanisms of action and therapeutic potential .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by amide bond formation with ethylbutanoic acid derivatives . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure of synthesized compounds.

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding its potential efficacy and safety profile in clinical applications .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide can be compared with other oxadiazole derivatives, such as:

  • N-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide
  • N-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-thiol
  • N-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-amine

These compounds share the oxadiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular Formula C18H23N3O4
Molecular Weight 339.35 g/mol
CAS Number 874146-61-9
LogP 3.6679
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

This molecular composition suggests a complex interaction profile with biological targets, primarily due to the presence of the oxadiazole ring and the dimethoxyphenyl group.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research indicates that compounds containing the 1,2,5-oxadiazole scaffold exhibit a broad spectrum of biological activities:

  • Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . These interactions can lead to reduced tumor growth and increased apoptosis in malignant cells.
  • Antimicrobial Properties : Studies have demonstrated that oxadiazole derivatives possess significant antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory mediators and pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Key findings include:

  • Dimethoxy Substitution : The presence of dimethoxy groups on the phenyl ring enhances lipophilicity and cellular uptake, which is essential for its anticancer activity .
  • Oxadiazole Ring Modifications : Variations in the oxadiazole ring structure can significantly affect the compound's potency against specific cancer cell lines. For instance, hybridization with other pharmacophores has shown improved selectivity and efficacy .

Case Studies

Several studies have highlighted the biological activity of this compound and its analogs:

  • Antitumor Efficacy : A study investigated the effects of various oxadiazole derivatives on different cancer cell lines. It was found that compounds similar to this compound exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In vitro tests demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions to maximize yield and purity of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,2,5-oxadiazole (furazan) core. Key steps include:
  • Cyclocondensation : Reacting nitrile oxides with substituted amines under controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to form the oxadiazole ring .
  • Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to attach the 2-ethylbutanamide moiety to the oxadiazole ring. Solvent choice (e.g., DMF or THF) and pH (neutral to slightly basic) are critical to minimize by-products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields >70% are achievable with optimized stoichiometry and reaction times .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, multiplet) confirm the 3,4-dimethoxyphenyl substituent. The ethylbutanamide chain shows distinct methyl (δ 0.9–1.2 ppm) and amide (δ 6.5–7.0 ppm) signals .
  • ¹³C NMR : Oxadiazole carbons (δ 150–160 ppm) and carbonyl groups (δ 165–175 ppm) validate the core structure .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) with UV detection (λ = 254 nm) assess purity (>95%) and detect trace impurities .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include cisplatin as a reference .
  • Enzyme Inhibition : Spectrophotometric assays (e.g., COX-2 or lipoxygenase inhibition) to explore anti-inflammatory potential .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., COX-2, DNA topoisomerase). Compare binding affinities across studies to identify assay-specific variables (e.g., pH, co-solvents) .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, charge distribution) to correlate reactivity with bioactivity variations. Kohn-Sham equations () guide orbital analysis .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for confounding factors (e.g., cell line heterogeneity, compound purity) .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of substituents on the oxadiazole ring?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., -OCH₃ → -OCF₃, -NO₂) or alternative aryl rings (e.g., naphthyl vs. phenyl). Monitor changes in bioactivity .
  • Pharmacophore Mapping : Overlay crystal structures (if available, e.g., ) with docking poses to identify critical hydrogen-bonding or hydrophobic interactions .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .

Q. How can researchers address stability and degradation issues during long-term storage or in vivo administration?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS to identify labile sites (e.g., oxadiazole ring cleavage) .
  • Formulation Optimization : Use lyophilization (with cryoprotectants like trehalose) for solid-state stability. For in vivo studies, employ PEGylated liposomes or cyclodextrin complexes to enhance solubility and bioavailability .

Q. What mechanistic insights can be gained from studying metabolic pathways and off-target interactions?

  • Methodological Answer :
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Identify cytochrome P450 isoforms involved using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Combine with transcriptomics (RNA-seq) to map unintended signaling pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.